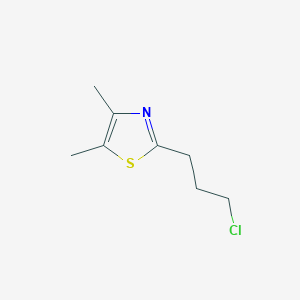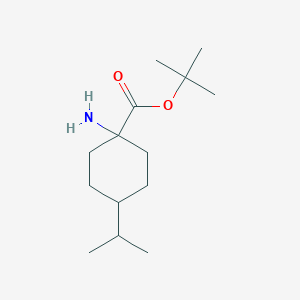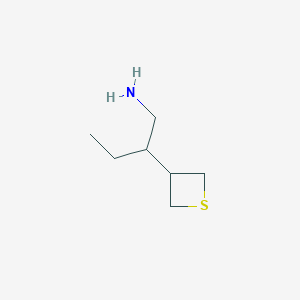
2-(Thietan-3-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thietan-3-yl)butan-1-amine is an organic compound that belongs to the class of aliphatic amines. It features a thietane ring, which is a four-membered ring containing one sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thietan-3-yl)butan-1-amine can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thietan-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
2-(Thietan-3-yl)butan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Thietan-3-yl)butan-1-amine involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The sulfur atom in the thietane ring can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thietane derivatives and aliphatic amines such as:
- Thietan-3-ylmethanamine
- Thietan-3-ylpropan-1-amine
- Butan-1-amine
Uniqueness
2-(Thietan-3-yl)butan-1-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aliphatic amines and enhances its potential for diverse applications .
Propiedades
Fórmula molecular |
C7H15NS |
|---|---|
Peso molecular |
145.27 g/mol |
Nombre IUPAC |
2-(thietan-3-yl)butan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-2-6(3-8)7-4-9-5-7/h6-7H,2-5,8H2,1H3 |
Clave InChI |
BULQRPLQSZAHSE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane](/img/structure/B13190789.png)
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)

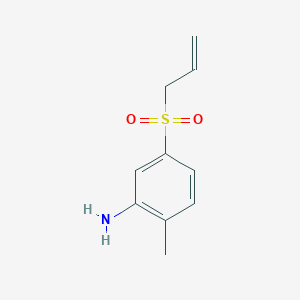
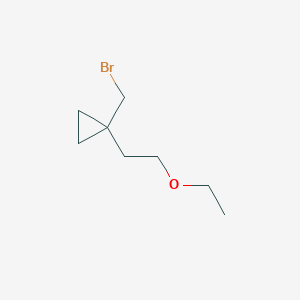
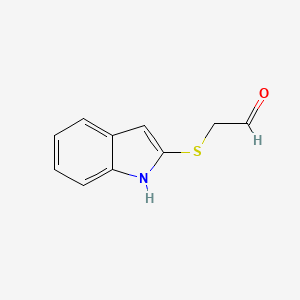
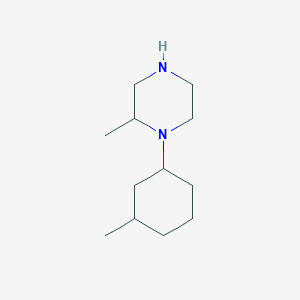
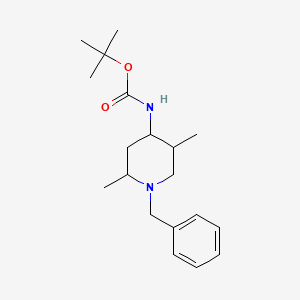
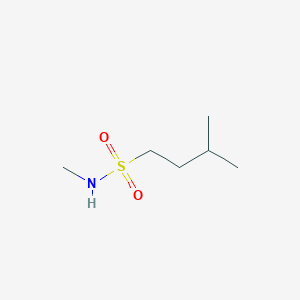


![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
